N'-hydroxy-4-(phenoxymethyl)benzenecarboximidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-(phenoxymethyl)benzenecarboximidamide typically involves the reaction of 4-(phenoxymethyl)benzenecarboximidamide with hydroxylamine under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of N’-hydroxy-4-(phenoxymethyl)benzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-(phenoxymethyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or hydroxylamines.
Substitution: The phenoxymethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-hydroxy-4-(phenoxymethyl)benzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-(phenoxymethyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. This inhibition results in the accumulation of toxic intermediates, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-4-(phenoxymethyl)benzene-1-carboximidamide
- 4-(phenoxymethyl)benzenecarboximidamide
- N-hydroxybenzene-1-carboximidamide
Uniqueness
N’-hydroxy-4-(phenoxymethyl)benzenecarboximidamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N'-hydroxy-4-(phenoxymethyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H14N2O2/c15-14(16-17)12-8-6-11(7-9-12)10-18-13-4-2-1-3-5-13/h1-9,17H,10H2,(H2,15,16) |
InChI Key |
FSVJLTFSROLFMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=NO)N |
Origin of Product |
United States |
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